This compound can be sourced from various synthetic pathways involving the reaction of quinoline derivatives with aniline. It belongs to the class of compounds known as aryl amines and is characterized by its unique structural properties that contribute to its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-(quinolin-7-yl)aniline can be achieved through several methods:
These methods vary in efficiency and yield, with some providing higher yields when optimized for specific substrates.
The molecular formula of 2-(quinolin-7-yl)aniline is , with a molecular weight of approximately 220.274 g/mol. The structure consists of a quinoline ring fused with an aniline group, which imparts significant electronic properties due to the nitrogen atoms present in both moieties.
Structural Features:
2-(Quinolin-7-yl)aniline participates in various chemical reactions, including:
These reactions are essential for developing new derivatives with enhanced biological activity.
The mechanism of action for compounds like 2-(quinolin-7-yl)aniline often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives have been studied for their potential as inhibitors of kinases involved in cancer pathways:
The specific binding interactions can be elucidated through molecular docking studies and kinetic assays.
These properties are crucial for handling and application in laboratory settings.
2-(Quinolin-7-yl)aniline has several notable applications:
Quinoline derivatives have been integral to medicinal chemistry since the isolation of quinine from Cinchona bark in the 19th century. This scaffold evolved into antimalarial drugs (e.g., chloroquine), antibiotics (ciprofloxacin), and anticancer agents (topotecan) [1] [3]. The 2012 FDA approval of bedaquiline, a quinoline-based antitubercular drug, highlighted its ongoing relevance against drug-resistant pathogens [2]. Quinoline’s versatility stems from its balanced hydrophobicity, planar structure, and capacity for hydrogen bonding, enabling interactions with diverse biological targets [1] [6].
Hybridization of quinoline with aniline aims to synergize their pharmacological profiles while mitigating limitations. Early aminoquinolines exhibited potent activity against neuronal nitric oxide synthase (nNOS) but suffered from promiscuous binding to CNS receptors (e.g., serotonin, dopamine transporters) due to a "two hydrophobic exteriors + alkylamine linker" pharmacophore [7]. Strategic repositioning of the aniline moiety—such as in 2-(quinolin-7-yl)aniline—disrupts this promiscuous motif. The aniline’s electron-donating properties enhance π-stacking with enzyme active sites, while its rotational flexibility optimizes binding geometry [7] [8].
Table 1: Advantages of Quinoline-Aniline Hybrids vs. Non-Hybridized Counterparts
Property | Early Aminoquinolines | 2-(Quinolin-7-yl)aniline Hybrids |
---|---|---|
CNS Off-Target Binding | High (e.g., compound 2: Ki < 100 nM for 5+ receptors) | Reduced (e.g., compound 20: >10× selectivity vs. key receptors) |
Synthetic Complexity | 12+ steps | 5–7 steps |
Permeability | Moderate (Caco-2 Papp: ~150 nm/s) | High (Caco-2 Papp: 220–350 nm/s) |
Isoform Selectivity | Limited (nNOS/eNOS ratio: 10–50) | Enhanced (nNOS/eNOS ratio: >500) |
Source: Adapted from nNOS inhibitor studies [7]
2-(Quinolin-7-yl)aniline serves as a molecular scaffold for derivatization at three sites:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2